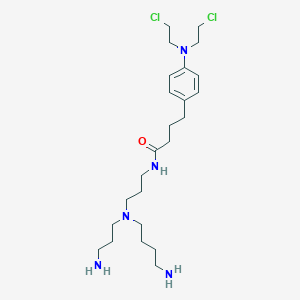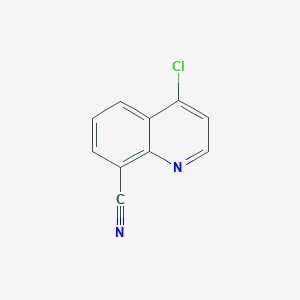![molecular formula C22H23N5O5 B135104 2-[2-(2-Naphthalenyl)ethoxy]adenosine CAS No. 131865-99-1](/img/structure/B135104.png)
2-[2-(2-Naphthalenyl)ethoxy]adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Naphthalenyl)ethoxy]adenosine is a synthetic compound with the molecular formula C22H23N5O5 and a molecular weight of 437.45 g/mol . It is known for its unique structure, which combines the properties of adenosine and naphthalene, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Naphthalenyl)ethoxy]adenosine typically involves the reaction of 2-naphthalenylethanol with adenosine under specific conditions. The process includes:
Starting Materials: 2-naphthalenylethanol and adenosine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the etherification process.
Purification: The product is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Naphthalenyl)ethoxy]adenosine can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced under specific conditions to modify the naphthalene ring.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-[2-(2-Naphthalenyl)ethoxy]adenosine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of naphthalene derivatives and adenosine analogs.
Biology: The compound is investigated for its potential effects on biological systems, particularly in relation to adenosine receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an adenosine receptor agonist or antagonist.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Naphthalenyl)ethoxy]adenosine involves its interaction with adenosine receptors in biological systems. The compound can mimic or inhibit the effects of natural adenosine, leading to various physiological responses. The molecular targets include A1, A2A, A2B, and A3 adenosine receptors, which are involved in numerous cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(2-Naphthylethoxy)adenosine: A closely related compound with similar structural features.
Adenosine: The parent compound, which is a well-known nucleoside involved in many biological processes.
Naphthalene derivatives: Compounds containing the naphthalene moiety, which exhibit diverse chemical reactivity.
Uniqueness
2-[2-(2-Naphthalenyl)ethoxy]adenosine is unique due to its combination of adenosine and naphthalene properties.
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-(2-naphthalen-2-ylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5/c23-19-16-20(27(11-24-16)21-18(30)17(29)15(10-28)32-21)26-22(25-19)31-8-7-12-5-6-13-3-1-2-4-14(13)9-12/h1-6,9,11,15,17-18,21,28-30H,7-8,10H2,(H2,23,25,26)/t15-,17-,18-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDBQJZQQFLFGG-QTQZEZTPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCOC3=NC(=C4C(=N3)N(C=N4)C5C(C(C(O5)CO)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)CCOC3=NC(=C4C(=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylbenz[a]anthracene](/img/structure/B135024.png)



![Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)](/img/structure/B135034.png)





![9-Methylbenz[a]anthracene](/img/structure/B135053.png)


